Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Description
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS: 1301214-72-1) is a bicyclic heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its structure comprises a pyrazole ring fused to a partially hydrogenated pyridine ring, with a methyl ester group at the 6-position. Key physicochemical properties include a predicted boiling point of 336.5±22.0 °C, density of 1.403±0.06 g/cm³, and a pKa of 9.37±0.40 . The compound is typically stored at 2–8°C to ensure stability. Its synthesis often involves copper-mediated intramolecular cyclization or reactions in ionic liquids, as seen in related pyrazolo-pyridine derivatives .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h4-5,9H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPQOMXHABGKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=NN2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 169.19 g/mol
- CAS Number : 83872254
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Toll-Like Receptor Modulation : This compound has been identified as a potential agonist for Toll-like receptors (TLRs), particularly TLR7. TLRs play a crucial role in the immune response by recognizing pathogens and initiating inflammatory responses. The activation of TLR7 has implications for cancer therapy and infectious diseases .
- Fragment-Based Drug Discovery : The compound has been utilized in fragment-based drug discovery (FBDD) approaches to optimize binding affinities to biological targets. Its structure allows for modifications that enhance its pharmacological profile .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating immune responses via TLR activation. In vitro assays have shown promising results in reducing tumor growth in specific cancer cell lines .
- Anti-inflammatory Properties : By engaging TLR pathways, this compound may also exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where TLR signaling is dysregulated .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell lines via TLR7 activation. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |
| Study C | FBDD Optimization | Identified structure-activity relationships leading to enhanced binding affinities to target proteins. |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Further clinical investigations are necessary to validate its efficacy and safety profile in humans.
- Structural Modifications : Continued optimization of its chemical structure may yield derivatives with improved potency and selectivity against specific targets.
Scientific Research Applications
Antiviral Properties
One of the prominent applications of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is in antiviral drug development. Research has shown that derivatives of this compound can inhibit the replication of viruses such as HIV. For instance, fragment-based drug discovery (FBDD) campaigns have utilized this scaffold to identify potential inhibitors of the HIV-1 capsid protein, demonstrating its relevance in combating viral infections .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies indicate that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. The ability to design analogs with enhanced potency and selectivity makes this compound a valuable scaffold in cancer therapeutics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have employed computational modeling and synthetic modifications to explore how alterations in the chemical structure impact biological activity.
Key Findings
- The introduction of various substituents at specific positions on the pyrazole ring can significantly enhance biological activity.
- Modifications that increase lipophilicity often correlate with improved cellular uptake and bioavailability.
These insights are critical for guiding further development and refinement of this compound for therapeutic applications .
Synthesis and Derivative Development
The synthesis of this compound involves several synthetic strategies aimed at producing derivatives with tailored properties for specific applications.
Synthetic Approaches
- Diversity-Oriented Synthesis : This method allows for the rapid generation of a library of compounds based on the core structure of this compound.
- Continuous Flow Chemistry : Recent advancements in continuous flow techniques have facilitated the efficient synthesis of semi-saturated bicyclic compounds derived from this scaffold .
Case Study 1: HIV Inhibition
In a notable study focusing on HIV inhibition using this compound derivatives:
- A series of compounds were synthesized and screened against HIV-1.
- Several analogs demonstrated significant antiviral activity with low cytotoxicity profiles.
This study exemplifies the potential of this compound in developing effective antiviral agents.
Case Study 2: Cancer Therapeutics
Another investigation explored the use of pyrazole derivatives in targeting cancer cell lines:
- The study highlighted how specific modifications to the methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core led to enhanced selectivity against cancer cells compared to normal cells.
This work underscores the versatility and therapeutic potential of this compound in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can be elucidated through comparison with analogs (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations :
Electron-withdrawing groups (e.g., 4-nitrophenyl in 5g) may improve stability under acidic conditions .
Core Heterocycle Modifications :
- Replacement of pyrazole with imidazole (e.g., imidazo[4,5-c]pyridine derivatives) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability .
- Pyrrolo[2,3-b]pyridine lacks one nitrogen compared to pyrazolo analogs, reducing polarity and affecting solubility .
Positional Isomerism :
- Pyrazolo[4,3-b] vs. [4,3-c] ring fusion (e.g., ) changes the spatial arrangement, influencing interactions with biological targets such as enzymes or receptors .
Pharmacological Relevance: Imidazo[4,5-c]pyridine carboxylates (e.g., PD123177) are noted for their role as nonpeptide neuropeptide receptor antagonists, contrasting with pyrazolo derivatives’ applications in anticoagulants (e.g., apixaban precursors in ) .
Synthetic Routes :
- Copper-mediated cyclizations () and ionic liquid-based syntheses () are common for pyrazolo-pyridines, while imidazo derivatives may require alternative catalysts or protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
